molecular formula C10H10ClNS B574481 2-(2-Chloropropan-2-yl)-1,3-benzothiazole CAS No. 195512-81-3

2-(2-Chloropropan-2-yl)-1,3-benzothiazole

Cat. No.: B574481
CAS No.: 195512-81-3
M. Wt: 211.707
InChI Key: VGYAHMGVLVXWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloropropan-2-yl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropropan-2-yl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-chloro-2-propanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure the completion of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is then purified using techniques such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropropan-2-yl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Nucleophilic substitution reactions: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction reactions: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazoles.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide, potassium hydroxide, or other nucleophiles are used. The reaction is typically carried out in a polar solvent like ethanol or methanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in an inert atmosphere.

Major Products Formed

    Nucleophilic substitution: Products such as 2-(2-amino-2-propanyl)-1,3-benzothiazole or 2-(2-thio-2-propanyl)-1,3-benzothiazole.

    Oxidation: Products like 2-(2-chloro-2-propanyl)-1,3-benzothiazole sulfoxide or sulfone.

    Reduction: Products such as 2-(2-chloro-2-propanyl)-dihydro-1,3-benzothiazole.

Scientific Research Applications

2-(2-Chloropropan-2-yl)-1,3-benzothiazole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Chloropropan-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-2-propanyl)-1,3-thiazole
  • 2-(2-Chloro-2-propanyl)-1,3-benzoxazole
  • 2-(2-Chloro-2-propanyl)-1,3-benzimidazole

Uniqueness

2-(2-Chloropropan-2-yl)-1,3-benzothiazole is unique due to the presence of both the benzene and thiazole rings, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

195512-81-3

Molecular Formula

C10H10ClNS

Molecular Weight

211.707

IUPAC Name

2-(2-chloropropan-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C10H10ClNS/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9/h3-6H,1-2H3

InChI Key

VGYAHMGVLVXWGB-UHFFFAOYSA-N

SMILES

CC(C)(C1=NC2=CC=CC=C2S1)Cl

Synonyms

Benzothiazole, 2-(1-chloro-1-methylethyl)- (9CI)

Origin of Product

United States

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